1'-ethyl-7'-fluoro-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one
Overview
Description
A chemical compound’s description often includes its IUPAC name, molecular formula, structure, and other identifiers like CAS number. It might also include its role or use in the scientific and industrial context.
Synthesis Analysis
This involves the methods and steps used to synthesize the compound. It can include the starting materials, reagents, catalysts, and conditions like temperature and pressure.Molecular Structure Analysis
This involves understanding the arrangement of atoms in the molecule. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the reactions the compound undergoes. It includes understanding the reactants, products, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, molar mass, and spectral properties.Scientific Research Applications
Nociceptin Receptor Ligands
1'-ethyl-7'-fluoro-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one and similar compounds have been synthesized and evaluated as ligands for the nociceptin receptor. These compounds have shown partial agonistic activity, with some being pure antagonists (Mustazza et al., 2006).
Alkylation Agents
Spiro[oxirane-2, 4'-piperidines], a related group, have been prepared and used as alkylating agents. These agents introduce (4-hydroxy-4-piperidyl) methyl moieties onto heteroaromatic compounds such as 4(3H)-quinazolone (Fishman & Cruickshank, 1968).
Solid-Phase Synthesis Applications
Solid-phase synthesis of 1,2-dihydroquinazoline-2-carboxylate derivatives, including 1' H-spiro[piperidine-3,2'-quinazolin]-2'-ones, has been developed. These compounds possess unique 3D architectures and are of pharmacological relevance (Pospíšilová et al., 2018).
Microwave-Assisted Synthesis
Phosphotungstic acid has been used as a catalyst for the synthesis of spiro and cyclized quinazolinones under microwave irradiation, demonstrating the utility of this approach in creating functionalized derivatives (Novanna et al., 2019).
Synthesis of Fluorinated Quinolines
A series of fluorine-containing substituted spiro[piperidine-4,4'-pyrano[3,2-c]quinolines] have been synthesized. These fluorinated quinoline derivatives are interesting for biological screening tests (Dandia et al., 2007).
Safety And Hazards
This involves understanding the risks associated with handling and using the compound. Material Safety Data Sheets (MSDS) are a common source of this information.
Future Directions
This involves understanding the potential future applications and research directions for the compound. It can be based on its properties, uses, and the current state of research in the field.
properties
IUPAC Name |
1-ethyl-7-fluorospiro[3H-quinazoline-2,4'-piperidine]-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FN3O/c1-2-18-12-9-10(15)3-4-11(12)13(19)17-14(18)5-7-16-8-6-14/h3-4,9,16H,2,5-8H2,1H3,(H,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAOVOGQWBLHEDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC(=C2)F)C(=O)NC13CCNCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1'-ethyl-7'-fluoro-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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